

# A Comprehensive Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Physicochemical Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *4-Hydroxyphenylglyoxal hydrate*

Cat. No.: *B171651*

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## Abstract

**4-Hydroxyphenylglyoxal hydrate**, also known as p-Hydroxyphenylglyoxal monohydrate, is a versatile bifunctional molecule of significant interest in chemical and biological research. Its unique structure, featuring a phenolic hydroxyl group, a ketone, and a hydrated aldehyde, imparts a distinct reactivity profile that makes it an invaluable tool in various scientific domains. This technical guide provides an in-depth exploration of the physicochemical characteristics, synthesis, analytical validation, and key applications of **4-Hydroxyphenylglyoxal hydrate**. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this important chemical entity.

## Chemical Identity and Molecular Structure

**4-Hydroxyphenylglyoxal hydrate** is the hydrated form of 2-(4-hydroxyphenyl)-2-oxoacetaldehyde. In aqueous solutions and its crystalline solid state, the aldehyde group exists predominantly as a geminal diol. This hydration is a critical feature, enhancing its stability and handling properties compared to the anhydrous form.[\[1\]](#)

Below is the chemical structure of **4-Hydroxyphenylglyoxal hydrate**:

Caption: Molecular structure of **4-Hydroxyphenylglyoxal hydrate**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone	<a href="#">[2]</a>
Synonyms	p-Hydroxyphenylglyoxal monohydrate, (4-Hydroxyphenyl) (oxo)acetaldehyde hydrate	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	197447-05-5, 24645-80-5	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub> (Hydrate: C <sub>8</sub> H <sub>6</sub> O <sub>3</sub> ·H <sub>2</sub> O)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	168.15 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
MDL Number	MFCD00211308	<a href="#">[3]</a> <a href="#">[4]</a>
PubChem CID	23318533	<a href="#">[3]</a>

## Physicochemical Characteristics

The physical and chemical properties of **4-Hydroxyphenylglyoxal hydrate** are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

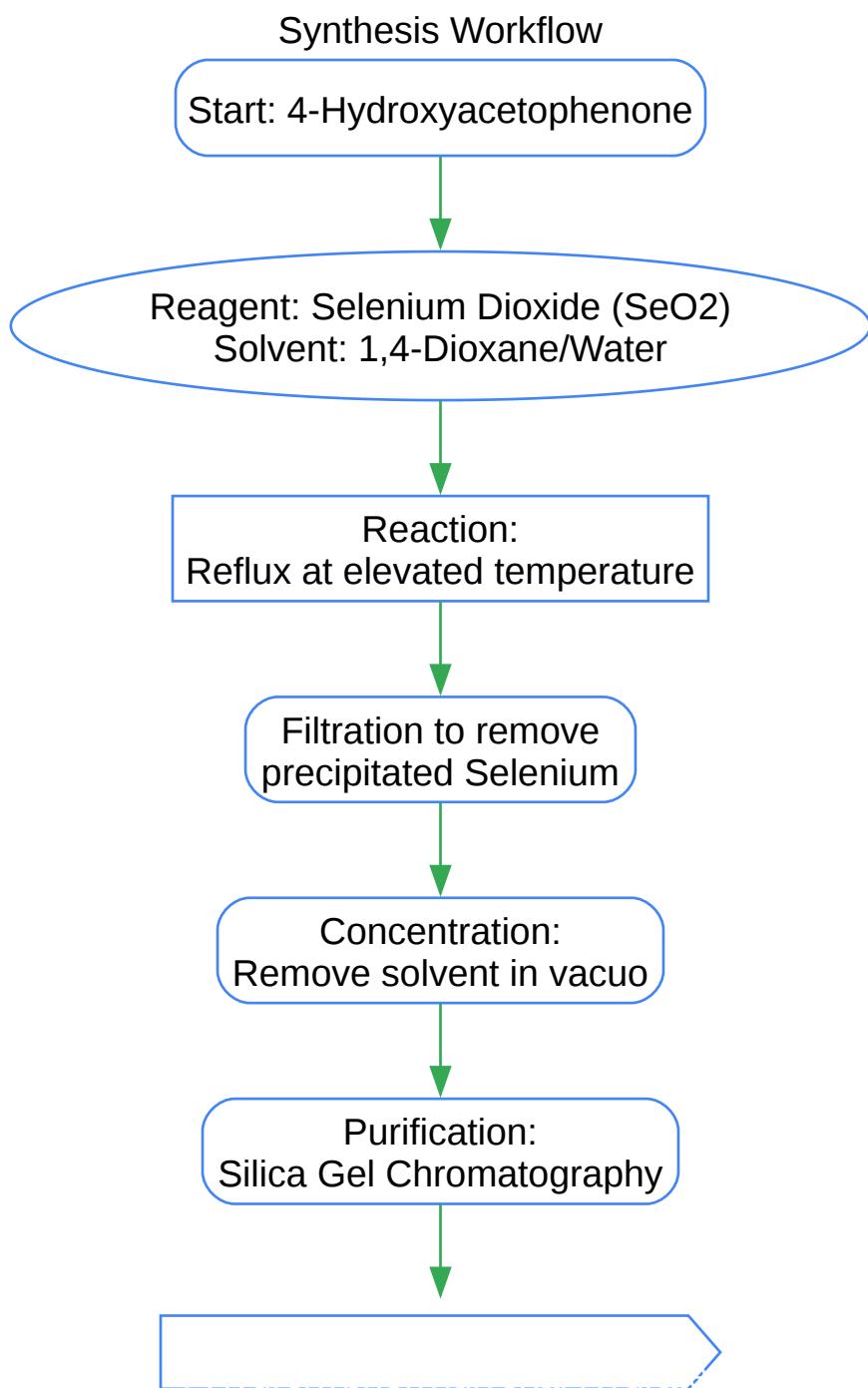
Property	Value	Source(s)
Appearance	Light yellow solid	[3]
Melting Point	108 - 110 °C	[2][3]
Boiling Point	377.1 ± 27.0 °C (Predicted)	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]
pKa	7.73 ± 0.15 (Predicted)	[2]
Density	1.464 ± 0.06 g/cm³ (Predicted)	[2]

## Stability and Storage

**4-Hydroxyphenylglyoxal hydrate** is chemically stable under standard ambient conditions.[5] For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C in a dry, well-ventilated place, preferably under an inert gas like nitrogen.[2][3][4] The hydrate form is more stable and easier to handle than the anhydrous liquid, which can polymerize upon standing.[1]

## Synthesis and Purification

The most common and well-established method for synthesizing **4-Hydroxyphenylglyoxal hydrate** is through the oxidation of 4-hydroxyacetophenone.[6] This reaction typically employs selenium dioxide ( $\text{SeO}_2$ ) as the oxidizing agent in a suitable solvent system.



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Caption: General workflow for the synthesis of **4-Hydroxyphenylglyoxal hydrate**.

## Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of acetophenones.[\[6\]](#)[\[7\]](#)

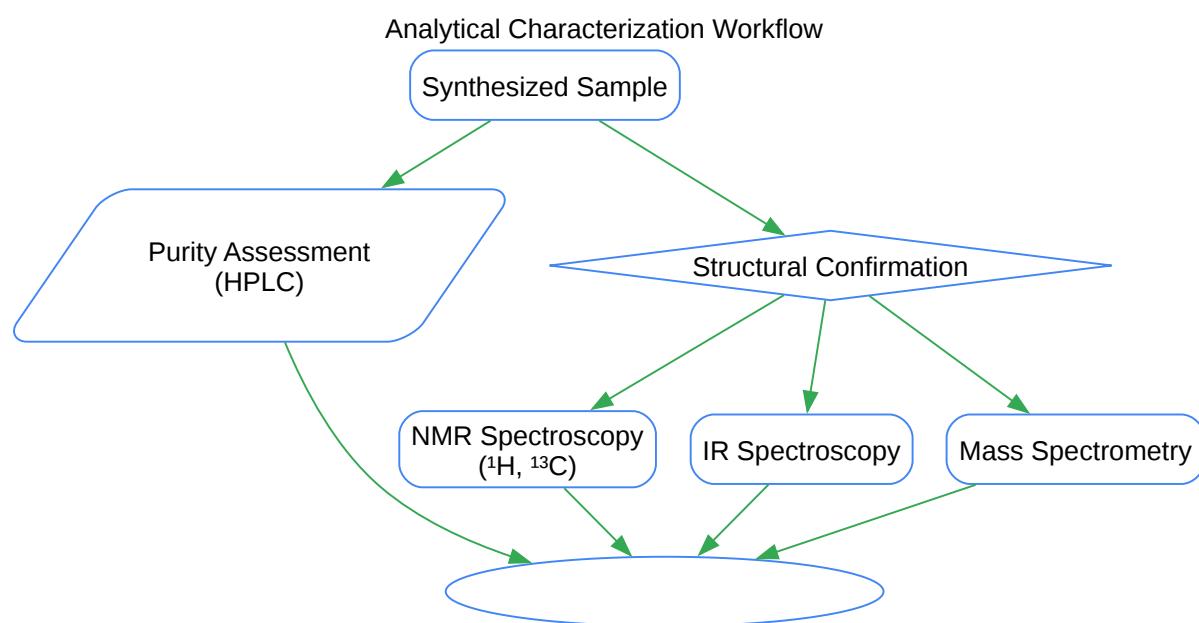
- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a mixture of 1,4-dioxane and a small amount of water. Heat the mixture gently (e.g., 55°C) with stirring until the  $\text{SeO}_2$  is completely dissolved.[\[7\]](#)[\[8\]](#)
- Reaction: Add 4-hydroxyacetophenone to the solution in one portion.[\[6\]](#)[\[7\]](#) Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours) until the reaction is complete (monitor by TLC).[\[7\]](#)[\[8\]](#)
- Workup: After cooling, the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the dioxane and water.[\[7\]](#)[\[8\]](#)
- Purification: The resulting crude product is purified by silica gel column chromatography. Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) yields the pure **4-Hydroxyphenylglyoxal hydrate**.[\[8\]](#)
- Crystallization: The purified product can be further crystallized from hot water to obtain the stable hydrate form.[\[7\]](#)

## Analytical Characterization

To ensure the identity, purity, and structural integrity of **4-Hydroxyphenylglyoxal hydrate**, a combination of analytical techniques is employed.

- High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A purity of  $\geq 95\%$  is standard for commercially available reagents.[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and types of protons. The spectrum would show signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the geminal diol protons.
  - $^{13}\text{C}$  NMR: Confirms the carbon framework, showing distinct signals for the aromatic carbons, the ketone carbonyl carbon, and the hydrated aldehyde carbon.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include a broad O-H stretch from the phenolic and diol groups, a C=O stretch for the ketone, and various C-H and C=C stretches from the aromatic ring.[9][10]
- UV-Visible Spectroscopy: This technique can confirm the presence of the chromophoric phenyl ketone system and is useful for quantitative analysis.[9][11][12]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[13]



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Caption: A typical workflow for the analytical validation of the compound.

## Reactivity and Applications

The utility of **4-Hydroxyphenylglyoxal hydrate** stems from its dual reactivity. The glyoxal moiety is a highly selective reagent for the modification of arginine residues in proteins, while the phenolic hydroxyl group can be used for further chemical derivatization.

## Key Applications

- Biochemical Research: It is widely used as a selective chemical probe to modify arginine residues in proteins and peptides.[4] This specific reaction with the guanidinium group of arginine under mild conditions is invaluable for studying enzyme active sites and protein structure-function relationships.[3][4]
- Pharmaceutical Development: The compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical agents and biologically active molecules.[3][14] Its structure is a building block for developing drugs targeting various diseases.[3][15]
- Analytical Chemistry: It functions as a derivatization reagent and an intermediate in analytical methods, aiding in the detection and quantification of biomolecules.[3][15]
- Material Science: **4-Hydroxyphenylglyoxal hydrate** finds applications in creating advanced materials, such as specialized coatings and polymers, where it can improve durability and functionality.[3][15]
- Cosmetic Formulations: Due to its antioxidant properties, it is sometimes incorporated into skincare products to promote skin health.[3][15]

## Safety and Handling

According to the available Safety Data Sheets (SDS), **4-Hydroxyphenylglyoxal hydrate** presents several hazards that require careful handling.[5][16]

- Hazards:
  - Harmful if swallowed (H302).[5]
  - Causes skin irritation (H315).[5]
  - Causes serious eye irritation (H319).[5]

- May cause respiratory irritation (H335).[\[5\]](#)
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[\[5\]](#)
  - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[5\]](#)
  - First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[\[5\]](#)

## Conclusion

**4-Hydroxyphenylglyoxal hydrate** is a cornerstone reagent with a well-defined physicochemical profile. Its stability in the hydrated form, coupled with a straightforward synthesis and versatile reactivity, makes it an indispensable tool for chemists and biologists. From elucidating protein function to serving as a scaffold for new pharmaceuticals, its impact is broad and significant. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

## References

- PrepChem.com.
- MySkinRecipes.
- G-Biosciences.
- Eureka Patents.
- Organic Syntheses. Glyoxal, phenyl-. [\[Link\]](#)
- PubChem. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568. [\[Link\]](#)
- DergiPark. Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. [\[Link\]](#)
- Wikipedia. Phenylglyoxal. [\[Link\]](#)
- National Institutes of Health.
- ResearchGate. Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. [\[Link\]](#)

- National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- YouTube. IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. [Link]
- PubMed. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. [Link].ncbi.nlm.nih.gov/16263223/

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## Sources

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. 4-HYDROXYPHENYLGlyoxal HYDRATE | 197447-05-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Hydroxyphenylglyoxal hydrate [myskinrecipes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylglyoxal compound and hydrate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lehigh.edu [lehigh.edu]

- 14. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. fishersci.se [fishersci.se]
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